(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a bicyclic organic compound classified as a tropane alkaloid. This compound features a unique bicyclic structure with a nitrogen atom incorporated into the ring system, contributing to its chiral properties. The specific stereochemistry is indicated by the (1R,5S) configuration, which denotes its non-superimposable mirror images. Its significance lies in its biological activity and potential therapeutic applications, particularly in pharmacology and medicinal chemistry .
The synthesis of (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one can be achieved through several synthetic routes:
The synthesis often requires careful control of reaction conditions to ensure the desired stereochemistry is achieved. Techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one is , and its molecular weight is approximately 177.26 g/mol. The compound exhibits a bicyclic structure characterized by:
The compound has been extensively studied using various analytical techniques, confirming its structural integrity and stereochemical configuration through methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one participates in several chemical reactions typical of nitrogen-containing compounds:
These reactions are crucial for modifying the compound to enhance its biological activity or alter pharmacokinetic properties.
The mechanism of action for (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one primarily involves its interaction with specific receptors in the central nervous system. It modulates neurotransmitter release, influencing neuronal activity:
These properties are vital for determining suitable applications and handling procedures in laboratory settings .
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one has numerous scientific applications:
The fundamental tropane skeleton serves as the biosynthetic precursor to three major subgroups of pharmacologically significant alkaloids:
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) occupies a central position within this classification as the common biosynthetic ketone precursor to both tropine (3α-hydroxy) and pseudotropine (3β-hydroxy) derivatives [3] [9] [10]. Its stereochemistry is crucial for enzymatic processing into downstream alkaloids.
Table 1: Key Tropane Alkaloid Classes Derived from the 8-Azabicyclo[3.2.1]octane Core
Class | Prototype Compounds | Core Hydroxytropane | Biological Activity | Major Plant Sources |
---|---|---|---|---|
Anticholinergics | Hyoscyamine, Atropine, Scopolamine | (3α)-Tropanol (Tropine) | Competitive muscarinic receptor antagonists | Datura, Atropa, Duboisia, Hyoscyamus |
Stimulants | Cocaine, Ecgonine methyl ester | (3β)-Tropanol (Pseudotropine) | Monoamine reuptake inhibitors, local anesthetics | Erythroxylum coca |
Polyhydroxylated | Calystegines A₃, B₁, B₂, C₁ | Polyhydroxy-nortropanes | Glycosidase inhibitors | Convolvulus, Solanum |
The isolation and structural elucidation of tropane alkaloids mark pivotal milestones in natural products chemistry. German pharmacists Geiger and Hesse first isolated atropine from Atropa belladonna in 1833 [2]. The stereochemical relationship between hyoscyamine and atropine was resolved later by Kraut and Lossen, identifying atropine as the racemate of hyoscyamine [2]. Ladenburg's discovery (1879) that tropine could be re-esterified with organic acids laid the groundwork for synthetic tropane derivatives [2]. Tropinone itself gained historical prominence through Sir Robert Robinson's landmark biomimetic synthesis in 1917, where he condensed succinaldehyde, methylamine, and acetonedicarboxylic acid to yield racemic tropinone—a seminal achievement in demonstrating the feasibility of imitating biosynthetic pathways in the laboratory [10]. This synthesis underscored the compound's role as a scaffold keystone and accelerated pharmacological exploration of tropane derivatives. Traditional uses of TA-containing plants (e.g., Mandragora in ancient Egypt, Duboisia in indigenous Australian medicine, Datura in European "witches' ointments") further highlight the deep historical intertwining of this chemical scaffold with human culture and medicine [2] [5].
The pioneering biomimetic synthesis developed by Sir Robert Robinson in 1917 remains foundational. It involves a double Mannich reaction between the simple precursors:
As outlined in Section 3, tropinone's enzymatic reduction is the critical branching point determining the pathway towards either medicinally essential anticholinergics (via TR-I to tropine) or the stimulant cocaine (via TR-II to pseudotropine) [2] [5] [9]. This makes it a key metabolic engineering target for enhancing the production of desired alkaloids like scopolamine in plant cell cultures or microbial systems (e.g., yeast) [2] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3